6-chloro-3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Description

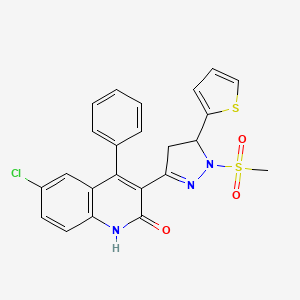

The compound 6-chloro-3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a heterocyclic molecule featuring a quinolin-2-one core substituted with a chloro group at position 6, a phenyl group at position 4, and a pyrazoline ring at position 2. The pyrazoline moiety is further functionalized with a methylsulfonyl group at the N1 position and a thiophen-2-yl group at the C5 position.

Properties

IUPAC Name |

6-chloro-3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O3S2/c1-32(29,30)27-19(20-8-5-11-31-20)13-18(26-27)22-21(14-6-3-2-4-7-14)16-12-15(24)9-10-17(16)25-23(22)28/h2-12,19H,13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJRAWNZHGKJQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one generally involves multi-step reactions starting from commercially available quinoline derivatives. The synthetic route often includes steps such as sulfonylation, pyrazole ring formation, and thiophene functionalization. Each step is carefully controlled with specific reagents and conditions, such as the use of chlorinating agents for introducing chlorine and catalysts to facilitate ring closures.

Industrial Production Methods: Scaling up the production of this compound for industrial purposes requires optimization of reaction conditions to increase yield and reduce costs. Methods such as continuous flow synthesis and microwave-assisted reactions might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-chloro-3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions including:

Oxidation: : This compound can be oxidized at the sulfur or nitrogen centers.

Reduction: : Reduction reactions can target the nitro groups or sulfonyl groups.

Substitution: : Substitution reactions can occur at the chloro position or within the aromatic rings.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions.

Major Products Formed: Major products from these reactions often include derivatives with altered functional groups that can possess different biological or chemical properties.

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and has applications in developing new synthetic methodologies. Biology: Its derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways. Medicine: Certain analogs of this compound have shown promise as therapeutic agents in treating diseases such as cancer and inflammatory disorders. Industry: It can be used in the development of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The specific mechanism of action for 6-chloro-3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one depends on its target application. For medicinal use, it might interact with specific enzymes or receptors in the body, modulating their activity and affecting downstream biological pathways. The molecular targets typically include enzymes involved in signaling pathways or metabolic processes, and the compound's structure allows it to bind effectively to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues identified in the evidence include:

3-[1-Acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenylquinolin-2(1H)-one (): Substituent Differences: Replaces methylsulfonyl with acetyl and thiophen-2-yl with 2-chlorophenyl. The 2-chlorophenyl group introduces steric bulk and lipophilicity compared to the planar thiophene ring.

6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline (): Substituent Differences: Lacks the quinolin-2-one oxygen and replaces methylsulfonyl with a phenyl group. Implications: The absence of the ketone oxygen reduces hydrogen-bonding capacity, while the phenyl group at N1 increases hydrophobicity.

Crystallographic and Spectroscopic Comparisons

- Crystallography: The compound in was analyzed via single-crystal X-ray diffraction (SHELX refinement), revealing a planar quinoline core and dihedral angles between the pyrazoline and thiophene rings (mean C–C bond distance: 0.002 Å; R factor: 0.052). This precision highlights the structural rigidity imparted by the pyrazoline-thiophene linkage .

- Spectroscopy: While direct NMR data for the target compound are unavailable, demonstrates that similar heterocycles (e.g., pyrazolines and quinolines) are characterized by distinct ¹H-NMR signals for aromatic protons (δ 6.5–8.5 ppm) and pyrazoline CH2 groups (δ 3.0–4.5 ppm) .

Data Tables

Table 1: Structural and Crystallographic Comparison

*Calculated based on molecular formulas.

Table 2: Substituent Effects on Properties

| Substituent | Electronic Effect | Solubility Trend | Potential Bioactivity Link |

|---|---|---|---|

| Methylsulfonyl (N1) | Strong EWG | ↑ Polar solubility | Enhanced binding to enzymes |

| Acetyl (N1) | Moderate EWG | Moderate solubility | Intermediate reactivity |

| Thiophen-2-yl (C5) | π-Conjugation | ↑ Lipophilicity | DNA intercalation potential |

| 2-Chlorophenyl (C5) | Steric bulk | ↓ Aqueous solubility | Target specificity |

Research Findings and Implications

- Structural Insights : The thiophene ring in the target compound may facilitate π-π stacking interactions in biological targets, as seen in related heterocyclic drugs .

- Synthetic Challenges : The methylsulfonyl group’s electron-withdrawing nature could complicate synthetic routes, requiring optimized conditions for pyrazoline ring formation .

- Lumping Strategy Relevance : ’s lumping approach suggests that substituent variations in analogues could be grouped based on shared electronic profiles (e.g., EWG effects) to predict environmental or metabolic behavior .

Biological Activity

The compound 6-chloro-3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a pyrazole moiety and a thiophene group, which contributes to its diverse biological activities. The presence of the methylsulfonyl group is believed to enhance solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives are recognized for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable example includes a related pyrazole compound that demonstrated an IC50 value of 0.07 µM against EGFR, comparable to established anticancer agents like erlotinib .

Anti-inflammatory Effects

Inflammation plays a crucial role in numerous diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. In vivo studies have demonstrated that certain pyrazole compounds can significantly decrease carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Pyrazoles are known to exhibit broad-spectrum antibacterial and antifungal effects. For example, a series of substituted pyrazoles were evaluated for their antibacterial activity against various pathogens, showing promising results .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as COX and monoamine oxidase.

- Cell Cycle Modulation : Compounds similar to the target molecule have been shown to induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

- Antioxidant Activity : The presence of electron-donating groups enhances the antioxidant capacity of the molecule, which may protect cells from oxidative stress-related damage .

Study on Anticancer Activity

A study published in the International Journal of Pharmaceutical Sciences Review and Research evaluated the anticancer effects of a series of pyrazole derivatives. The results indicated that compounds with thiophene substitutions exhibited enhanced antiproliferative activity against MCF-7 breast cancer cells with IC50 values significantly lower than those of control drugs .

Anti-inflammatory Evaluation

In another study focusing on anti-inflammatory properties, researchers synthesized various pyrazole derivatives and tested them using the Human Red Blood Cell (HRBC) membrane stabilization method. The findings revealed that certain compounds showed significant protective effects against hemolysis induced by heat and hypotonic solutions, suggesting their potential therapeutic applications in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.